N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide
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Overview
Description
N-[(3,5-dimethyl-1-phenyl-4-pyrazolyl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide is a ring assembly and a member of pyrazoles.
Scientific Research Applications
Biological Evaluation and Medicinal Chemistry
The compound is part of a series of benzamides synthesized for their potential biological applications. Specifically, these compounds were evaluated against various human recombinant alkaline phosphatases and ecto-5′-nucleotidases, showing the ability to inhibit these enzymes. This indicates their potential application in medicinal chemistry, particularly due to their ability to bind nucleotide protein targets (Saeed et al., 2015).
Structural Analysis and Crystallization
The compound's structure and crystallization properties have been studied. It was synthesized and analyzed using X-ray diffraction, revealing its crystal structure and providing insights into its molecular interactions, such as hydrogen bonds and π···π interactions (Sharma et al., 2016). This information is crucial for understanding the compound's properties and potential applications in material science or pharmaceutical formulation.
Properties
Molecular Formula |
C23H21N5O3S2 |
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Molecular Weight |
479.6 g/mol |
IUPAC Name |
N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C23H21N5O3S2/c1-16-20(17(2)28(26-16)18-9-4-3-5-10-18)15-24-25-23(29)19-11-6-7-12-21(19)27-33(30,31)22-13-8-14-32-22/h3-15,27H,1-2H3,(H,25,29)/b24-15+ |
InChI Key |
XUTSBRXEULOVTP-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=CS4 |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=CS4 |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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